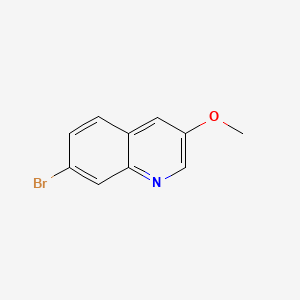

7-Bromo-3-methoxyquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

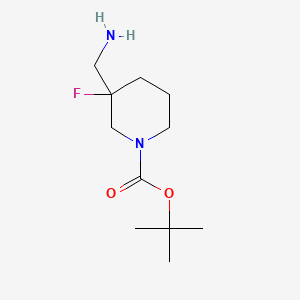

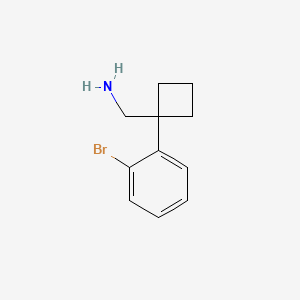

7-Bromo-3-methoxyquinoline is a chemical compound with the CAS Number: 1246548-95-7 . It has a molecular weight of 238.08 and its linear formula is C10H8BrNO . It is a solid substance stored in dry room temperature .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole fused to a benzene ring . The InChI Code for this compound is 1S/C10H8BrNO/c1-13-9-4-7-2-3-8(11)5-10(7)12-6-9/h2-6H,1H3 .Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored in dry room temperature .Wissenschaftliche Forschungsanwendungen

Excited State Hydrogen Atom Transfer in Solvent Clusters

Studies on quinoline derivatives, such as 7-hydroxyquinoline, have explored their role in excited-state hydrogen atom transfer (ESHAT) reactions along hydrogen-bonded solvent clusters. These reactions are significant for understanding the photophysics and photochemistry of hydrogen-bonded systems, which has implications in solar energy conversion and photostabilization mechanisms in biological systems (Manca, Tanner, & Leutwyler, 2005).

Antimicrobial Activity

Quinoline derivatives, like Moxifloxacin, exhibit a broad spectrum of antibacterial activity. Moxifloxacin's structure, including a methoxy group and a bulky side chain at the C-7 position, contributes to its effectiveness against various bacterial infections. This highlights the potential of structurally similar compounds, such as 7-Bromo-3-methoxyquinoline, in developing new antibacterial agents (Keating & Scott, 2004).

Analytical Chemistry Applications

Quinoline derivatives serve as reversible indicators in analytical chemistry, for example, in potassium bromate titrations. Their structural features, including substituents like bromo and methoxy groups, can affect their performance as indicators in titrations, demonstrating the importance of quinoline derivatives in developing new analytical methods (Belcher, 1949).

Medicinal Chemistry Insights

The study of 8-hydroxyquinoline derivatives, which share structural similarities with this compound, reveals their significant biological activities, including anticancer, antiviral, and neuroprotective effects. This underscores the potential of this compound in the synthesis of novel drugs for treating life-threatening diseases (Gupta, Luxami, & Paul, 2021).

Antioxidant Properties

Quinoline derivatives, like Ethoxyquin, demonstrate potent antioxidant properties, which are essential for protecting polyunsaturated fatty acids in fish meal from oxidation. This suggests that this compound could be explored for its antioxidant capabilities, potentially extending its applications to food preservation and stability (De Koning, 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

7-bromo-3-methoxyquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-9-4-7-2-3-8(11)5-10(7)12-6-9/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSVBHOMCFHOSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C2C=C(C=CC2=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693839 |

Source

|

| Record name | 7-Bromo-3-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246548-95-7 |

Source

|

| Record name | 7-Bromo-3-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B582482.png)

![4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582491.png)

![1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B582498.png)